molecular formula C9H16N2O5S B6989895 2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid

2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid

Cat. No.: B6989895
M. Wt: 264.30 g/mol
InChI Key: VKJABXPMECSSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid is a synthetic compound that features a cyclopropane ring, a sulfamoyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the cyclopropane ring can induce conformational changes in target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Sulfamoylcyclopropanecarbonyl)amino]pentanoic acid is unique due to the combination of its structural features, including the cyclopropane ring, sulfamoyl group, and pentanoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(1-sulfamoylcyclopropanecarbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-2-3-6(7(12)13)11-8(14)9(4-5-9)17(10,15)16/h6H,2-5H2,1H3,(H,11,14)(H,12,13)(H2,10,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJABXPMECSSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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